molecular formula C10H7NO3 B588624 Kynurenic Acid-d5 CAS No. 350820-13-2

Kynurenic Acid-d5

Cat. No.: B588624
CAS No.: 350820-13-2
M. Wt: 194.20 g/mol
InChI Key: HCZHHEIFKROPDY-RALIUCGRSA-N
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Description

Kynurenic Acid-d5 is a deuterated form of kynurenic acid, an endogenous metabolite of the amino acid tryptophan. It is primarily used as an internal standard in mass spectrometry for the quantification of kynurenic acid. Kynurenic acid itself is known for its neuroprotective and anticonvulsant properties, and it plays a significant role in the kynurenine pathway of tryptophan metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kynurenic Acid-d5 is synthesized by introducing deuterium atoms into the kynurenic acid molecule. The synthesis typically involves the deuteration of kynurenine, an intermediate in the kynurenine pathway. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for use as an internal standard in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Kynurenic Acid-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxy derivatives, and substituted kynurenic acid compounds .

Scientific Research Applications

Kynurenic Acid-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Kynurenic Acid-d5 exerts its effects by acting on several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kynurenic Acid-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Its stability and isotopic labeling allow for precise quantification of kynurenic acid in various biological samples, enhancing the accuracy and reliability of analytical methods .

Biological Activity

Kynurenic Acid-d5 (KYNA-d5) is a deuterated form of kynurenic acid, a metabolite derived from the amino acid tryptophan through the kynurenine pathway. This compound has garnered attention due to its significant biological activities, particularly in the central nervous system (CNS). This article delves into the biological activity of KYNA-d5, including its interactions with various receptors, implications in neurological disorders, and its role as an analytical standard in research.

Overview of Kynurenic Acid and this compound

Kynurenic acid acts as a neuroprotective agent and modulates neurotransmitter systems. It functions as an antagonist at several receptors, including:

  • N-methyl-D-aspartate (NMDA) receptors
  • Alpha-7 nicotinic acetylcholine receptors (α7 nAChRs)
  • AMPA receptors

Additionally, it serves as an agonist for the aryl hydrocarbon receptor (AhR) and G protein-coupled receptor 35 (GPR35) . The stable isotope labeling of KYNA-d5 enhances its utility in quantitative analyses, allowing researchers to study its biological activities without interference from endogenous compounds.

Neuroprotective Effects

Kynurenic acid has been shown to exhibit neuroprotective effects by antagonizing excitotoxicity mediated by NMDA receptors. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis . KYNA-d5, by serving as an internal standard, aids in accurately quantifying endogenous kynurenic acid levels in biological samples, which is crucial for understanding its role in these diseases.

Modulation of Neurotransmitter Systems

Research indicates that KYNA can influence neurotransmitter receptor activity and transporters, affecting drug metabolism and efficacy. For instance, studies have demonstrated that elevated levels of kynurenine metabolites correlate with cognitive decline and increased risk of Alzheimer's disease . The ratios of various metabolites, such as 3-hydroxykynurenine to kynurenine (3-HK/KYN), serve as proxies for enzymatic activity related to neurotoxicity versus neuroprotection .

Study on Bipolar Disorder

A study involving patients with bipolar disorder revealed that levels of kynurenic acid were significantly reduced compared to healthy controls. The increased enzymatic activity reflected by the 3-HK/KYN ratio suggests a shift towards neurotoxic metabolites in these patients . This finding underscores the potential role of KYNA in mood disorders and highlights the importance of maintaining adequate levels for neuroprotection.

Alzheimer's Disease Research

In a longitudinal study examining older adults, higher concentrations of kynurenine pathway metabolites were associated with biomarkers indicative of neurodegeneration and neuroinflammation. Specifically, elevated levels of pTau-181 and neurofilament light chain were linked to dysregulated metabolism within the kynurenine pathway . These results suggest that interventions targeting kynurenic acid levels could be beneficial in mitigating cognitive decline.

Comparative Analysis of Kynurenine Pathway Metabolites

CompoundChemical FormulaUnique Features
KynurenineC₉H₈N₂O₃Precursor to both kynurenic acid and xanthurenic acid; involved in inflammation.
Xanthurenic AcidC₁₀H₉N₃O₄Product of kynurenine metabolism; different receptor activity compared to KYNA.
Quinolinic AcidC₉H₇NAn excitatory neurotoxin; acts as an agonist at NMDA receptors.

KYNA's unique feature lies in its stable isotope labeling, enhancing its utility for metabolic studies compared to non-labeled counterparts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Kynurenic Acid-d5, and how do they influence its stability in experimental buffers?

  • Methodological Answer : Stability can be assessed using high-performance liquid chromatography (NCE-HPLC) to monitor degradation under varying pH and temperature conditions. Key properties include its molecular weight (194.20 g/mol), melting point (267–269°C), and deuterium substitution at positions 3,5,6,7,8, which reduce metabolic breakdown compared to non-deuterated forms. Buffers should be optimized to avoid proton-deuterium exchange, particularly in aqueous solutions .

Q. What standard protocols are recommended for quantifying this compound in biological matrices like plasma or cerebrospinal fluid?

  • Methodological Answer : Use isotope dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Chromatographic separation via NCE-HPLC with a limit of quantification (LOQ) of 0.2 fmol·mL⁻¹ is validated for perfusate analysis in preclinical models .

Q. How should researchers design in vitro experiments to study this compound’s antagonism of NMDA and α7 nicotinic acetylcholine receptors?

  • Methodological Answer : Employ cell lines (e.g., H9c2 cardiomyocytes) exposed to simulated ischemia/reperfusion injury. Treat with this compound at concentrations spanning 1–100 µM, and measure viability via MTT assays and oxidative stress via ROS-sensitive probes (e.g., DCFH-DA). Include controls with non-deuterated Kynurenic Acid to compare deuterium effects on receptor binding .

Advanced Research Questions

Q. How can conflicting data on this compound’s dual role as a glutamate antagonist and GPR35 agonist be resolved in neuropharmacological studies?

  • Methodological Answer : Conduct concentration-response curves in dual-receptor expression systems (e.g., HEK293 cells transfected with NMDA and GPR35). Use selective inhibitors (e.g., MK-801 for NMDA) to isolate signaling pathways. Genetic knockout models (e.g., GPR35⁻/⁻ mice) can clarify receptor-specific effects in vivo .

Q. What experimental strategies optimize the detection of this compound in complex matrices with high background interference?

  • Methodological Answer : Implement solid-phase extraction (SPE) to pre-concentrate samples, followed by LC-MS/MS with multiple reaction monitoring (MRM). Deuterated analogs reduce ion suppression, and chromatographic conditions (e.g., gradient elution with C18 columns) should separate this compound from endogenous kynurenine pathway metabolites .

Q. How should researchers address variability in this compound’s pharmacokinetic data across different animal models?

  • Methodological Answer : Use mixed-effects statistical models to account for interspecies differences in metabolism and blood-brain barrier permeability. Pair deuterated tracer studies (e.g., ¹³C-labeled this compound) with microdialysis to track real-time tissue distribution. Power analysis should determine cohort sizes to ensure statistical robustness .

Q. What are the ethical considerations when using this compound in animal studies investigating psychosis-related pathways?

  • Methodological Answer : Adhere to Institutional Animal Care and Use Committee (IACUC) protocols, particularly for models inducing psychosis (e.g., GRK3 knockdown rodents). Apply the 3Rs principles (Replacement, Reduction, Refinement) and validate endpoints (e.g., spike-wave discharges) to minimize distress. Transparency in reporting adverse effects is critical .

Q. How can in vitro findings on this compound’s neuroprotection be reconciled with in vivo limitations due to blood-brain barrier (BBB) penetration?

  • Methodological Answer : Perform BBB permeability assays using in vitro models (e.g., hCMEC/D3 cell monolayers) or in situ brain perfusion. Modify formulations with nanocarriers (e.g., liposomes) to enhance delivery. Compare deuterated vs. non-deuterated analogs to assess isotopic effects on transport .

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in convulsion models?

  • Methodological Answer : Use one-way ANOVA with Tukey’s post hoc test for multiple comparisons, as validated in spike-wave discharge studies. For non-linear responses, apply log-transformed regression models. Report effect sizes and confidence intervals to contextualize variability .

Q. How can researchers differentiate artifact signals from true this compound peaks in chromatographic analyses?

  • Methodological Answer : Include blank runs and matrix-matched calibration standards to identify background interference. Confirm peak identity via tandem MS fragmentation patterns and compare retention times with certified reference materials. Use deuterium-specific ion transitions to minimize cross-talk .

Properties

IUPAC Name

3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZHHEIFKROPDY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350820-13-2
Record name 350820-13-2
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